

Biological activity of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine derivatives

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Compound of Interest

Compound Name: 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine

Cat. No.: B168317

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An In-Depth Technical Guide to the Biological Activity of **2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine** Derivatives

Introduction: A Privileged Scaffold in Modern Drug Discovery

The benzimidazole ring, a fusion of benzene and imidazole, represents a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[\[1\]](#)[\[2\]](#) When this bicyclic aromatic molecule is functionalized with a pyridine ring at the 2-position and an amine group at the 5-position, it gives rise to the **2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine** scaffold. This specific arrangement of aromatic and heterocyclic moieties creates a unique three-dimensional structure with a rich electronic profile, making it an exemplary "privileged scaffold."

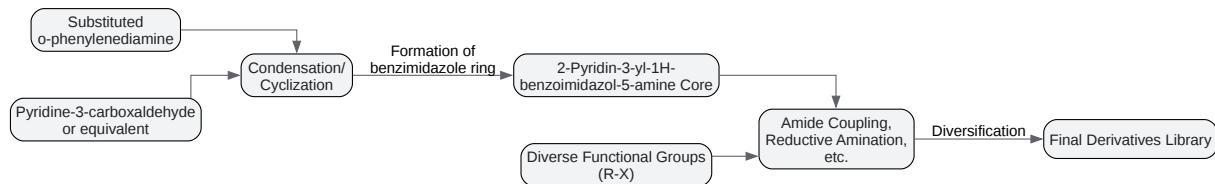
Derivatives of this core structure have garnered significant attention from researchers due to their ability to interact with a wide array of biological targets through various non-covalent interactions.[\[3\]](#) This versatility has led to the discovery of compounds with potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[\[1\]](#)[\[2\]](#) This guide provides a comprehensive overview of the synthesis, diverse biological activities, and key structure-activity relationships (SAR) of these promising derivatives, offering insights for professionals in drug development and chemical biology.

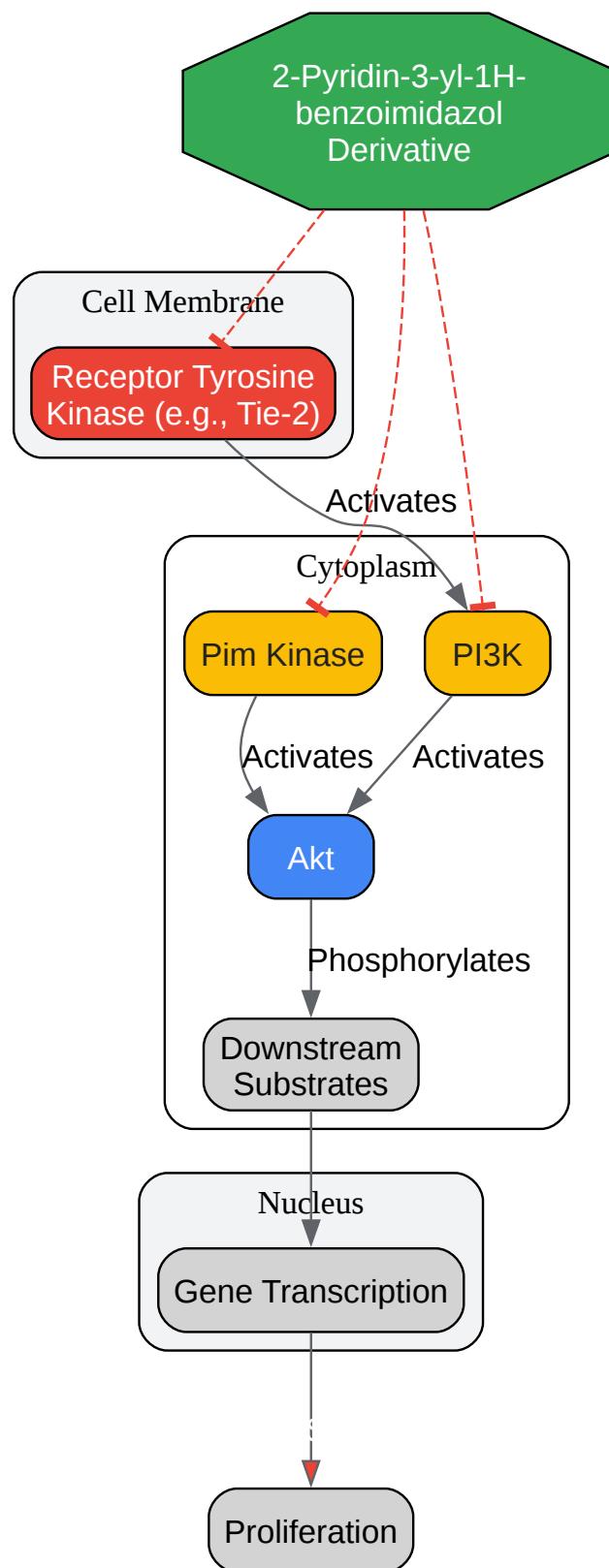
Part 1: Synthesis and Chemical Architecture

The construction of the 2-pyridin-3-yl-1H-benzimidazole core is most commonly achieved through the condensation of an appropriately substituted o-phenylenediamine with a pyridine-3-carboxaldehyde or its corresponding carboxylic acid, often facilitated by an acid catalyst or oxidizing agent. The amine at the 5-position provides a crucial handle for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

General Synthesis Workflow

The synthesis typically follows a convergent approach where the benzimidazole core is formed, followed by diversification at the 5-amino position. This strategy allows for the late-stage introduction of various functionalities, enabling extensive SAR studies.





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Sources

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- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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